molecular formula C8H14Cl2N2O2 B1384052 2-Amino-1-(pyridin-3-yl)propane-1,3-diol dihydrochloride CAS No. 2059975-55-0

2-Amino-1-(pyridin-3-yl)propane-1,3-diol dihydrochloride

Cat. No. B1384052
M. Wt: 241.11 g/mol
InChI Key: LYTYCMLNFJFKDK-UHFFFAOYSA-N
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Description

2-Amino-1-(pyridin-3-yl)propane-1,3-diol dihydrochloride is a chemical compound with the CAS Number: 2059975-55-0 . It has a molecular weight of 241.12 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 2-Amino-1-(pyridin-3-yl)propane-1,3-diol dihydrochloride is 1S/C8H12N2O2.2ClH/c9-7(5-11)8(12)6-2-1-3-10-4-6;;/h1-4,7-8,11-12H,5,9H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

2-Amino-1-(pyridin-3-yl)propane-1,3-diol dihydrochloride is a powder that is stored at room temperature . It has a molecular weight of 241.12 .

Scientific Research Applications

Pharmacokinetic Insights

FTY720, a structural variant of 2-Amino-1-(pyridin-3-yl)propane-1,3-diol dihydrochloride, has been extensively studied for its pharmacokinetic properties. A physiologically based pharmacokinetic model developed for FTY720 demonstrated its distribution in various organs, including major sites like lymph nodes and spleen. This model also highlighted the drug's permeability and partition coefficients in different tissues, offering insights into its systemic clearance and terminal half-life. Such studies are vital for understanding the drug's behavior in the body, facilitating dosage regimen optimization for therapeutic use (Meno-Tetang et al., 2006).

Immunosuppressive Activity

The compound's immunosuppressive activity has also been a focal point of research. Structurally similar compounds have demonstrated significant lymphocyte-decreasing effects and immunosuppressive activities, crucial for medical applications like organ transplantation. The efficacy of these compounds, including FTY720, is influenced by the specific structural configuration, indicating the importance of molecular design in enhancing therapeutic potential (Kiuchi et al., 2000).

Safety And Hazards

The safety information available indicates that the compound has the following hazard statements: H315, H319, H335 . This suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

properties

IUPAC Name

2-amino-1-pyridin-3-ylpropane-1,3-diol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.2ClH/c9-7(5-11)8(12)6-2-1-3-10-4-6;;/h1-4,7-8,11-12H,5,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTYCMLNFJFKDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(C(CO)N)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(pyridin-3-yl)propane-1,3-diol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(pyridin-3-yl)propane-1,3-diol dihydrochloride
Reactant of Route 2
2-Amino-1-(pyridin-3-yl)propane-1,3-diol dihydrochloride
Reactant of Route 3
2-Amino-1-(pyridin-3-yl)propane-1,3-diol dihydrochloride
Reactant of Route 4
2-Amino-1-(pyridin-3-yl)propane-1,3-diol dihydrochloride
Reactant of Route 5
2-Amino-1-(pyridin-3-yl)propane-1,3-diol dihydrochloride
Reactant of Route 6
2-Amino-1-(pyridin-3-yl)propane-1,3-diol dihydrochloride

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